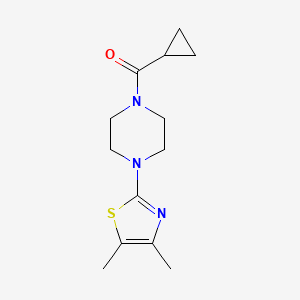

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine

Description

Properties

IUPAC Name |

cyclopropyl-[4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-9-10(2)18-13(14-9)16-7-5-15(6-8-16)12(17)11-3-4-11/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMODKCQYZJZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCN(CC2)C(=O)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the cyclopropanecarbonyl group. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds or other nucleophiles replace hydrogen atoms.

Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to biological targets, while the cyclopropanecarbonyl group can influence its pharmacokinetic properties. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key structural motifs with other piperazine-based derivatives. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4,5-dimethylthiazole in the target compound provides electron-donating methyl groups, contrasting with nitro or sulfonyl substituents in analogues .

- Rigidity vs. Flexibility: The cyclopropane group imposes conformational constraints absent in derivatives with ethylene/methylene spacers (e.g., quinolone-piperazine hybrids) .

Structure-Activity Relationship (SAR) Insights

- Piperazine Core : The piperazine scaffold’s basicity and hydrogen-bonding capacity are critical for CNS penetration and target engagement .

- Thiazole Modifications : Thiazole rings with methyl groups (as in the target compound) may enhance lipophilicity and membrane permeability compared to unsubstituted or nitro-substituted thiazoles .

- Cyclopropane vs. Acyl Groups : Cyclopropanecarbonyl groups may reduce metabolic instability compared to ester or amide-linked substituents (e.g., ethoxycarbonyl derivatives in ) .

Physicochemical Properties

Limited experimental data are available for the target compound, but trends can be inferred from analogues:

Notes:

Biological Activity

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a cyclopropane ring, a piperazine moiety, and a thiazole substituent, which are known for their diverse chemical properties and biological applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 265.38 g/mol. The IUPAC name indicates the presence of both cyclopropane and piperazine functionalities along with the thiazole group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃OS |

| Molecular Weight | 265.38 g/mol |

| CAS Number | 1790465-56-3 |

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial , antiviral , and anticancer properties. The unique structural features of this compound may enhance its interaction with biological targets, leading to modulation of enzyme activity or receptor binding.

Antimicrobial Activity

Thiazole derivatives have been shown to possess broad-spectrum antimicrobial activity. Studies suggest that the incorporation of the thiazole ring in this compound may enhance its efficacy against various pathogens.

Anticancer Potential

Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation. The specific interactions of this compound with cellular receptors or enzymes involved in cancer progression need further investigation to establish its potential as an anticancer agent.

The biological activity of this compound likely involves:

- Enzyme Inhibition : Compounds like piperazines often act as inhibitors of various enzymes, which could be a mechanism by which this compound exerts its effects.

- Receptor Binding : The structural features may allow it to bind to specific receptors involved in disease pathways.

Synthesis and Optimization

The synthesis of this compound can be achieved through several methods that can be optimized for large-scale production. Techniques such as continuous flow reactors and automated synthesis platforms are recommended to ensure efficiency and reproducibility.

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Monitoring | Purification | Yield |

|---|---|---|---|---|

| Piperazine alkylation | Propargyl bromide, DMF, K₂CO₃, 6-7 h | TLC (hexane:EA 2:1) | Column chromatography (EA:hexane 1:8) | ~70% |

| CuAAC reaction | CuSO₄·5H₂O, sodium ascorbate, azide derivatives | TLC (hexane:EA 1:2) | Ethyl acetate extraction | 90-97% |

How can molecular docking studies elucidate the interaction between this compound and biological targets?

Advanced Research Question

Methodological Answer:

Molecular docking predicts binding modes and affinity by simulating interactions between the compound and target proteins (e.g., enzymes, receptors).

- Software Tools : AutoDock Vina, Schrödinger Suite, or MOE for docking simulations .

- Target Selection : Prioritize receptors associated with thiazole/piperazine bioactivity (e.g., kinase inhibitors, GPCRs) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Key Parameters:

- Grid Box Dimensions : Adjusted to cover the active site (e.g., 20 Å × 20 Å × 20 Å) .

- Scoring Functions : Use AMBER or CHARMM force fields to evaluate binding energy .

Example Workflow:

Prepare ligand (compound) and receptor (PDB ID) structures using PyMOL.

Run docking simulations with 10–20 conformations.

Analyze top poses for hydrogen bonds, hydrophobic interactions, and π-π stacking .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to verify cyclopropane, thiazole, and piperazine protons (e.g., δ 2.58–3.80 ppm for piperazine CH₂ groups) .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) :

- Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) stretches .

Q. Table 2: Analytical Data from Analogous Compounds

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Piperazine-CH₂ at δ 2.58–3.80 ppm; thiazole-H at δ 7.93–8.39 ppm | |

| HRMS | [M+H]⁺ at m/z 397.1685 (calculated), error < 2 ppm |

How does the compound's stability under varying pH and temperature conditions impact formulation strategies?

Advanced Research Question

Methodological Answer:

- pH Stability Studies :

- Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 h. Monitor degradation via HPLC .

- Acidic conditions may hydrolyze the cyclopropanecarbonyl group.

- Thermal Stability :

- Thermogravimetric analysis (TGA) to assess decomposition temperatures .

- Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Formulation Considerations:

- Use lyophilization for solid dosage forms if unstable in aqueous media.

- Add antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .

What strategies resolve conflicting biological activity data across studies?

Advanced Research Question

Methodological Answer:

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) .

- Dose-Response Curves : Ensure IC₅₀ values are reproducible across multiple cell lines (e.g., MCF-7, HeLa) .

- Meta-Analysis : Compare structural analogs (e.g., replacing thiazole with oxadiazole) to isolate pharmacophores .

Q. Case Study :

- Compound 7c () showed 97% yield but variable cytotoxicity; conflicting data resolved by testing in 3D tumor spheroids .

How can structure-activity relationship (SAR) studies optimize the compound's pharmacological profile?

Advanced Research Question

Methodological Answer:

- Core Modifications :

- Bioisosteric Replacement :

- Substitute thiazole with 1,3,4-oxadiazole to improve metabolic stability .

Q. Table 3: SAR Insights from Analogous Compounds

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Nitro substitution on phenyl | Increased cytotoxicity (IC₅₀: 12 µM vs. 25 µM) | |

| Piperazine N-acetylation | Reduced CNS penetration but improved solubility |

What purification methods ensure high yield and purity during synthesis?

Basic Research Question

Methodological Answer:

- Column Chromatography :

- Silica gel with gradient elution (ethyl acetate:hexane 1:8 to 1:2) .

- Recrystallization :

- Use ethanol/water mixtures for crystalline products .

- HPLC :

- Reverse-phase C18 column with acetonitrile/water mobile phase .

Critical Parameters:

- Purity Threshold : >95% by HPLC for biological testing .

- Yield Optimization : Scale-up reactions under inert atmosphere (N₂) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.